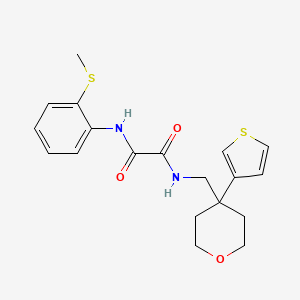![molecular formula C16H20N4O6S B2424072 N-[4-methoxy-3-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide CAS No. 893344-68-8](/img/structure/B2424072.png)
N-[4-methoxy-3-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-methoxy-3-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide is a useful research compound. Its molecular formula is C16H20N4O6S and its molecular weight is 396.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
The chemical structure of interest has been studied for its potential applications in cancer research. A study by Al-Sanea et al. (2020) explored the synthesis of acetamide derivatives, aiming to find new anticancer agents. They tested the anticancer activity of these compounds on 60 cancer cell lines, with one compound showing appreciable cancer cell growth inhibition against eight cancer cell lines. This suggests a promising avenue for developing new anticancer treatments based on this chemical structure (Al-Sanea et al., 2020).
Antimicrobial Activity
Chemical modification and synthesis processes related to the acetamide structure have yielded compounds with potent antimicrobial activities. Kishimoto et al. (1984) reported the synthesis of derivatives showing more potent antimicrobial activities against gram-negative bacteria than their unsubstituted counterparts. The structure-activity relationship highlights the potential of these derivatives in combating bacterial infections (Kishimoto et al., 1984).
Antibacterial and Antitumor Properties
Another study focused on the synthesis of novel vitamin E containing sulfa drug derivatives, investigating their antibacterial activities. These compounds, especially those combining sulfa drugs with vitamin E, showed effective antimicrobial activity against both Gram-negative and Gram-positive bacteria. This research underscores the chemical's versatility and its potential in developing new antimicrobial agents (Abdel‐Hafez et al., 2018).
PI3K Inhibition and Anticancer Effects
Wang et al. (2015) modified the acetamide structure to replace the acetamide group with an alkylurea moiety, synthesizing derivatives with potent antiproliferative activities against human cancer cell lines. Their study also showed that these compounds could inhibit tumor growth in mice models, indicating their potential as effective anticancer agents with low toxicity (Wang et al., 2015).
Inhibition of Ribonucleotide Reductase
Research on acyclonucleoside hydroxamic acids, aimed at inhibiting ribonucleotide diphosphate reductase (RDPR), identified compounds with potential antitumor activities. Although less potent than hydroxyurea, one derivative was nearly equipotent in inhibiting HeLa cell growth, suggesting its use as an antitumor agent (Farr et al., 1989).
Crystal Structure Analysis
The crystal structure of a complex containing a metabolite of antibacterial sulfadiazine linked to the chemical structure of interest was analyzed by Obaleye et al. (2008). This analysis contributed to understanding the molecule's interaction with bacterial growth, offering insights into its potential therapeutic applications (Obaleye et al., 2008).
Propriétés
IUPAC Name |
N-[4-methoxy-3-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O6S/c1-9-14(15(22)20(4)16(23)19(9)3)27(24,25)18-12-8-11(17-10(2)21)6-7-13(12)26-5/h6-8,18H,1-5H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSOUUDZPSLFAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=C(C=CC(=C2)NC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

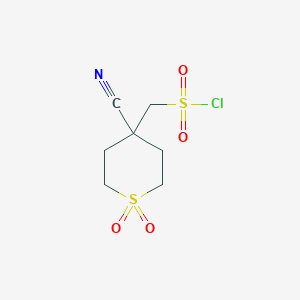

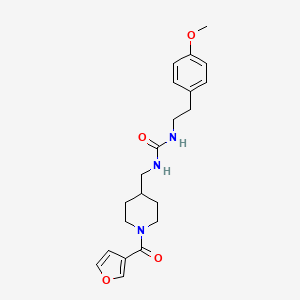
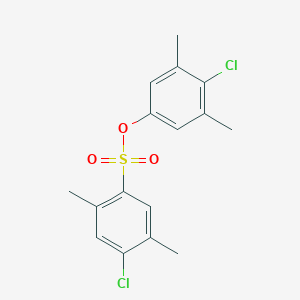
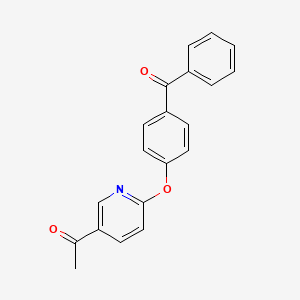

![5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2424002.png)
![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2424003.png)
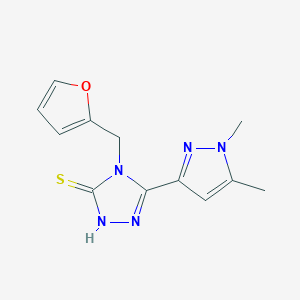
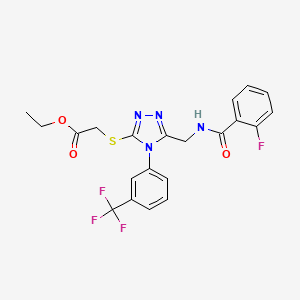
![5-[(3,4-Diethoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2424007.png)
![2-[(carbamoylmethyl)(2-methylpropyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2424008.png)
![N-(2-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2424009.png)
